methyl 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetate
Overview
Description
This compound is a complex organic molecule that contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenyl group (a ring of 6 carbon atoms), a methylsulfonyl group (-SO2CH3), and a glycinate group (NH2CH2COO-). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reaction . The chloro group could be introduced using a chlorination reaction . The methylsulfonyl group could be introduced using a sulfonation reaction . The glycinate group could be introduced using a reaction with glycine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl, chloro, and methylsulfonyl groups are all electron-withdrawing, which would affect the electron distribution in the molecule and its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the trifluoromethyl group could undergo reactions typical of alkyl halides, such as nucleophilic substitution or elimination . The chloro group could also undergo nucleophilic substitution reactions . The methylsulfonyl group could undergo reactions typical of sulfones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could make the compound polar and affect its solubility in different solvents . The presence of the glycinate group could make the compound acidic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO4S/c1-20-10(17)6-16(21(2,18)19)9-5-7(11(13,14)15)3-4-8(9)12/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVJJFKXCAABHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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